molecular formula C12H17N3O2 B14377799 N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea CAS No. 88235-72-7

N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea

Cat. No.: B14377799
CAS No.: 88235-72-7
M. Wt: 235.28 g/mol
InChI Key: RLDFYIUIQVPMLX-UHFFFAOYSA-N
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Description

N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea is a chemical compound that belongs to the class of oxime derivatives This compound is characterized by the presence of a hydroxyimino group, which is known for its high reactivity and ability to form complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea typically involves the condensation reaction between an appropriate oxime and a urea derivative. One common method involves the reaction of 1-hydroxyimino-2-methylpropan-2-amine with N-methyl-N’-phenylurea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form complexes with metal ions, which can then participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[1-Hydroxyimino-2-methyl-1-(2-pyridyl)prop-2-yl]hydroxylamine: Another oxime derivative with similar reactivity.

    2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: A compound with antioxidant properties.

Uniqueness

N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N’-phenylurea is unique due to its specific structure, which allows for versatile reactivity and the formation of stable complexes with metal ions. This makes it particularly useful in applications requiring high reactivity and stability .

Properties

CAS No.

88235-72-7

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-(1-hydroxyimino-2-methylpropan-2-yl)-1-methyl-3-phenylurea

InChI

InChI=1S/C12H17N3O2/c1-12(2,9-13-17)15(3)11(16)14-10-7-5-4-6-8-10/h4-9,17H,1-3H3,(H,14,16)

InChI Key

RLDFYIUIQVPMLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=NO)N(C)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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